Cas no 1353977-02-2 (2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide)
2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-n-isopropyl-n-(1-methyl-piperidin-4-yl)-acetamide
- 2-Amino-N-isopropyl-N-(1-methylpiperidin-4-yl)acetamide
- AM94177
- 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide
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- Inchi: 1S/C11H23N3O/c1-9(2)14(11(15)8-12)10-4-6-13(3)7-5-10/h9-10H,4-8,12H2,1-3H3
- InChI Key: GEKLNKCNCHNAEV-UHFFFAOYSA-N
- SMILES: O=C(CN)N(C(C)C)C1CCN(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 210
- Topological Polar Surface Area: 49.6
2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 082770-500mg |
2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide |
1353977-02-2 | 500mg |
£694.00 | 2022-03-01 |
2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide
Recent Advances in the Study of 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide (CAS: 1353977-02-2)
The compound 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide (CAS: 1353977-02-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide, highlighting its efficient production through a multi-step process involving reductive amination and subsequent purification techniques. The research emphasized the compound's high purity and stability, making it suitable for further pharmacological evaluation. The study also noted the importance of the isopropyl and methyl-piperidinyl groups in conferring the molecule's unique binding properties.
Pharmacological investigations have revealed that 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide exhibits notable affinity for specific neurotransmitter receptors, including muscarinic and nicotinic acetylcholine receptors. A 2024 preclinical study demonstrated its potential in modulating cognitive functions, with implications for treating neurodegenerative disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier efficiently was a key finding, underscoring its therapeutic promise.
Further research has explored the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies have identified critical interactions between the acetamide moiety and receptor binding sites, providing insights for future derivative development. Computational modeling and in vitro assays have supported these findings, suggesting that slight modifications to the molecule's structure could enhance its selectivity and efficacy.
In addition to its CNS applications, recent studies have investigated the compound's potential in other therapeutic areas. A 2023 report highlighted its anti-inflammatory properties, possibly mediated through the inhibition of specific cytokine pathways. This dual functionality positions 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide as a versatile candidate for multi-target drug development.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as optimal dosing, long-term safety, and formulation stability are currently under investigation. Ongoing research aims to address these gaps, with several patents filed in 2024 for novel formulations and delivery methods.
In conclusion, 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide represents a compelling area of research in chemical biology and drug discovery. Its unique pharmacological profile and therapeutic potential warrant continued exploration, with future studies likely to focus on clinical trials and derivative optimization. The compound's progress exemplifies the innovative approaches driving modern pharmaceutical research.
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